9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide: is a synthetic derivative of berberine, an isoquinoline alkaloid. Berberine is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. The modification of berberine to this compound aims to enhance its pharmacological effects and improve its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide typically involves the following steps:
Starting Material: Berberine is used as the starting material.
Reaction with 3-(2-Pyridinoxyl)butyl Bromide: Berberine is reacted with 3-(2-pyridinoxyl)butyl bromide under specific conditions to introduce the pyridinoxyl group at the 9-O position.
Purification: The product is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the synthetic route mentioned above. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms.
Substitution: Substitution reactions can occur at the pyridinoxyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Forms: Products formed from reduction reactions.
Substituted Derivatives: Products formed from substitution reactions.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, such as cholinesterase, which is relevant in the treatment of neurodegenerative diseases.
Medicine:
Antimicrobial Activity: The compound exhibits potent antimicrobial activity against a range of pathogens, making it a potential candidate for the development of new antimicrobial agents.
Anti-inflammatory Effects: It has shown anti-inflammatory effects in various in vitro and in vivo models.
Industry:
Mechanism of Action
The mechanism of action of 9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in neurodegenerative diseases.
Antimicrobial Action: It disrupts the cell membrane integrity of pathogens, leading to cell death.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Berberine: The parent compound with similar biological activities but lower bioavailability.
9-O-[3-(2-Pyridinoxyl)butyl]-berberine chloride: A similar derivative with a chloride ion instead of bromide.
Berberine 9-O-benzoic acid ester: Another derivative with different pharmacological properties.
Uniqueness:
Enhanced Bioavailability: 9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide has improved bioavailability compared to berberine.
Specific Enzyme Inhibition: It exhibits more potent enzyme inhibition compared to other derivatives.
Properties
Molecular Formula |
C28H27N2O5+ |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
17-methoxy-16-(4-pyridin-2-yloxybutoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C28H27N2O5/c1-31-24-8-7-19-14-23-21-16-26-25(34-18-35-26)15-20(21)9-11-30(23)17-22(19)28(24)33-13-5-4-12-32-27-6-2-3-10-29-27/h2-3,6-8,10,14-17H,4-5,9,11-13,18H2,1H3/q+1 |
InChI Key |
MZPIENUCQFUDBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCCOC6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.